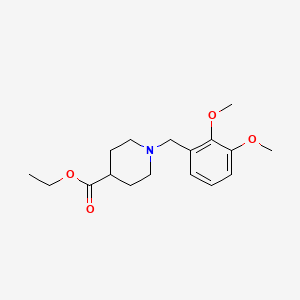
N-(2,5-dimethylphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-methylpropanamide, also known as DMPA, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2-methylpropanamide is not fully understood, but it is believed to act as a modulator of ion channels, particularly voltage-gated potassium channels. N-(2,5-dimethylphenyl)-2-methylpropanamide has been shown to increase the activity of these channels, leading to hyperpolarization of the cell membrane and inhibition of neuronal excitability. This effect may be responsible for its potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. N-(2,5-dimethylphenyl)-2-methylpropanamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells. Additionally, N-(2,5-dimethylphenyl)-2-methylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethylphenyl)-2-methylpropanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-(2,5-dimethylphenyl)-2-methylpropanamide may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,5-dimethylphenyl)-2-methylpropanamide. One area of interest is the development of novel drugs based on its structure and properties. Another area of interest is the use of N-(2,5-dimethylphenyl)-2-methylpropanamide as a tool for studying the structure and function of ion channels. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-methylpropanamide and its potential therapeutic applications in neurological disorders.
Synthesemethoden
N-(2,5-dimethylphenyl)-2-methylpropanamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylamine with 2-methylpropanoyl chloride or the reaction of 2,5-dimethylphenyl isocyanate with 2-methylpropanol. The yield of the synthesis process can be improved by using suitable solvents and catalysts.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-methylpropanamide has a wide range of applications in scientific research, including drug discovery, molecular biology, and neuroscience. It has been used as a ligand in the design of novel drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2,5-dimethylphenyl)-2-methylpropanamide has also been used as a fluorescent probe for the detection of protein-ligand interactions and as a tool for studying the structure and function of ion channels.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(2)12(14)13-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBSWLRQYMRRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)
![4-bromo-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5791322.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)

![N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5791335.png)



![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)


![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)